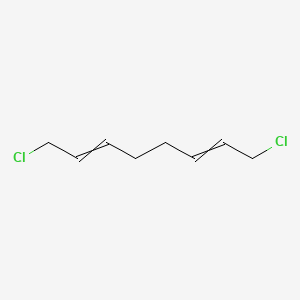
1,8-Dichloroocta-2,6-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dichloroocta-2,6-diene is an organic compound with the molecular formula C8H12Cl2. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for resonance stabilization. The compound is characterized by the presence of two chlorine atoms attached to the terminal carbon atoms of the diene system. This structure imparts unique chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
1,8-Dichloroocta-2,6-diene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 1,8-dichlorooctane. This reaction typically requires a strong base, such as potassium tert-butoxide, and is carried out under anhydrous conditions to prevent side reactions. The reaction proceeds via an elimination mechanism, resulting in the formation of the conjugated diene.
Another method involves the allylic chlorination of octa-2,6-diene using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide. This reaction selectively introduces chlorine atoms at the allylic positions, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves the large-scale chlorination of octa-2,6-diene. This process is typically carried out in a continuous flow reactor, where octa-2,6-diene is reacted with chlorine gas in the presence of a catalyst, such as iron(III) chloride. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and selectivity.
化学反应分析
Types of Reactions
1,8-Dichloroocta-2,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Addition Reactions: The double bonds in the diene can participate in addition reactions with electrophiles, such as hydrogen halides, to form dihaloalkanes.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using nucleophiles such as hydroxide or alkoxide ions.
Addition Reactions: Conducted in the presence of strong acids like hydrochloric acid or sulfuric acid, often at low temperatures to control the reaction rate.
Oxidation Reactions: Performed using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate, under controlled conditions to prevent over-oxidation.
Major Products Formed
Substitution Reactions: Formation of alcohols or ethers.
Addition Reactions: Formation of dihaloalkanes.
Oxidation Reactions: Formation of epoxides or diols.
科学研究应用
1,8-Dichloroocta-2,6-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its conjugated diene system makes it a valuable intermediate in Diels-Alder reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 1,8-dichloroocta-2,6-diene is primarily based on its ability to undergo various chemical reactions due to its conjugated diene system and the presence of reactive chlorine atoms. The compound can participate in electrophilic addition reactions, where the double bonds react with electrophiles to form new chemical bonds. Additionally, the chlorine atoms can be substituted by nucleophiles, leading to the formation of new functional groups.
相似化合物的比较
1,8-Dichloroocta-2,6-diene can be compared with other similar compounds, such as:
1,3-Butadiene: A simple conjugated diene with two double bonds. Unlike this compound, it lacks chlorine atoms and has different reactivity.
Chloroprene (2-chloro-1,3-butadiene): A chlorinated diene used in the production of synthetic rubber. It has a similar structure but differs in the position of the chlorine atom.
Isoprene (2-methyl-1,3-butadiene): Another conjugated diene used in the synthesis of natural rubber. It has a methyl group instead of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to other dienes.
属性
CAS 编号 |
84117-76-0 |
|---|---|
分子式 |
C8H12Cl2 |
分子量 |
179.08 g/mol |
IUPAC 名称 |
1,8-dichloroocta-2,6-diene |
InChI |
InChI=1S/C8H12Cl2/c9-7-5-3-1-2-4-6-8-10/h3-6H,1-2,7-8H2 |
InChI 键 |
PMNIHLKPNFZGHY-UHFFFAOYSA-N |
规范 SMILES |
C(CC=CCCl)C=CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


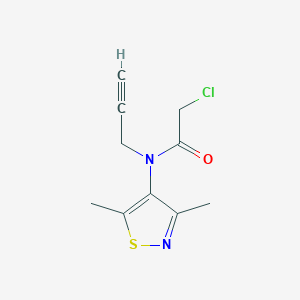
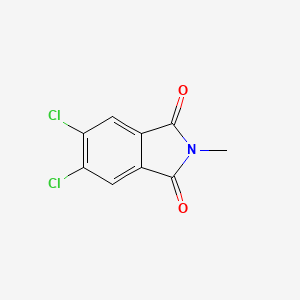
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
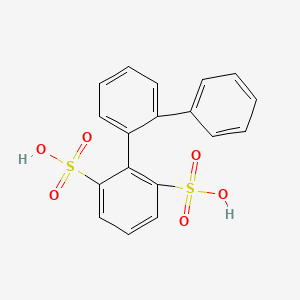
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
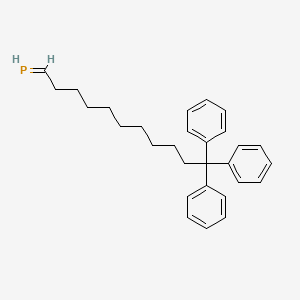

![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)
![[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene](/img/structure/B14406200.png)
![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
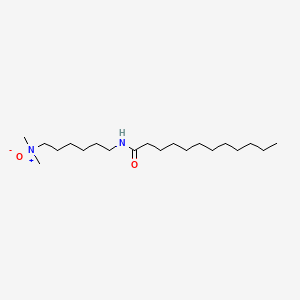
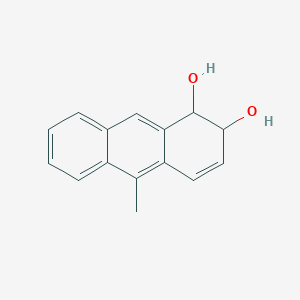
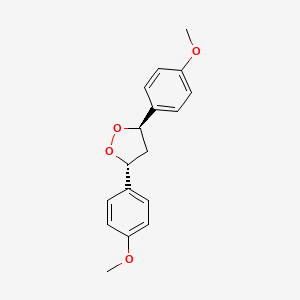
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
